1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride

Übersicht

Beschreibung

1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C10H21Cl2N3O and its molecular weight is 270.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

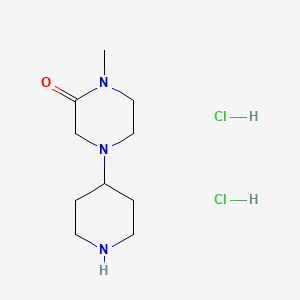

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHN·2HCl

- Molar Mass : Approximately 256.17 g/mol

This compound typically exists in its dihydrochloride salt form, enhancing its solubility in polar solvents, which is beneficial for various applications in pharmacology and medicinal chemistry .

This compound exhibits biological activity primarily through its interaction with various molecular targets:

- Inhibition of Glucose Transporters : It acts as an inhibitor of glucose transporters GLUT-1 and GLUT-3. This inhibition results in reduced glucose uptake in various cell types, including cancer cells, leading to metabolic disruption and potential cell death .

- Modulation of Neurotransmitter Receptors : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially offering antipsychotic or anxiolytic effects .

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study demonstrated that this compound significantly inhibited the growth of human breast cancer cells. The IC50 values indicated comparable efficacy to established chemotherapeutics like Olaparib. The mechanism involved the inhibition of glucose transporters, leading to decreased energy availability for tumor cells .

Case Study 2: Neuropharmacological Assessment

Research on related compounds showed that piperazine derivatives could influence muscarinic receptors, suggesting that this compound may have similar effects on cognitive function and mood regulation. Such compounds have been explored for their potential in treating neurological disorders .

Safety and Toxicology

While the therapeutic potential is significant, safety assessments indicate that this compound can cause skin irritation and eye damage upon contact. Proper handling procedures are necessary to mitigate these risks .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- CNS Disorders : The compound has been investigated for its potential in treating central nervous system disorders. Its structural similarity to other piperazine derivatives suggests it may interact with neurotransmitter systems, making it a candidate for addressing conditions such as anxiety and depression .

- Antidepressant Activity : Research indicates that compounds with piperazine structures can exhibit antidepressant-like effects. The mechanism may involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

- Antimicrobial Activity : Studies have shown that derivatives of piperidin-4-one, including this compound, possess antibacterial properties. They have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antibiotics amid rising antimicrobial resistance .

Neuropharmacological Studies

- Receptor Interaction : The compound is being studied for its interaction with various receptors in the brain, particularly those involved in dopamine and serotonin signaling. This could lead to new treatments for psychiatric disorders .

- Cognitive Enhancement : Some studies suggest that piperazine derivatives may enhance cognitive function, potentially benefiting conditions like Alzheimer's disease. This is attributed to their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing its availability in the synaptic cleft .

Antimicrobial Research

- Bacterial Inhibition : The compound has been tested against several pathogenic bacteria, showing moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis. These findings highlight its potential as a lead compound for developing new antimicrobial agents .

- Mechanism of Action : The antibacterial activity is thought to stem from the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes within the bacteria, although specific mechanisms remain under investigation .

Case Study 1: Antimicrobial Efficacy

A study synthesized various piperidine derivatives, including 1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride, evaluating their antibacterial properties against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as novel antibacterial agents.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Salmonella typhi | 20 |

| Compound B | Bacillus subtilis | 18 |

| This compound | Escherichia coli | 15 |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the compound was administered to animal models exhibiting anxiety-like behaviors. Results showed a significant reduction in anxiety levels compared to control groups, indicating potential therapeutic effects in treating anxiety disorders.

Eigenschaften

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9;;/h9,11H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPANAEDDNTYOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.